N-(M-Tolyl)ethanethioamide
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Overview
Description
N-(M-Tolyl)ethanethioamide: is an organic compound with the molecular formula C9H11NS It is a thioamide derivative, where the oxygen atom in the amide group is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: N-(M-Tolyl)ethanethioamide can be synthesized by reacting with in the presence of a base such as .
Alternative Methods: Another method involves the reaction of 3-methylbenzenamine with ethanethioic acid under dehydrating conditions, using reagents like phosphorus pentachloride or thionyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(M-Tolyl)ethanethioamide can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Various substituted derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(M-Tolyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form strong hydrogen bonds and engage in various non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Thioacetamide: Similar to N-(M-Tolyl)ethanethioamide, thioacetamide contains a thioamide group but lacks the aromatic ring.
Benzothioamide: This compound has a benzene ring attached to the thioamide group, similar to this compound but with different substituents on the aromatic ring.
Uniqueness: this compound is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thioamide derivatives and contributes to its specific properties and applications .
Properties
Molecular Formula |
C9H11NS |
---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
N-(3-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C9H11NS/c1-7-4-3-5-9(6-7)10-8(2)11/h3-6H,1-2H3,(H,10,11) |
InChI Key |
BPMNDGYOCRWTDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)C |
Origin of Product |
United States |
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